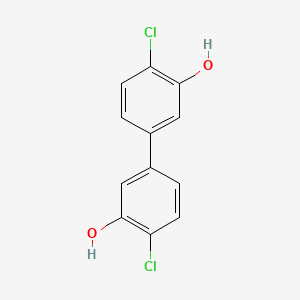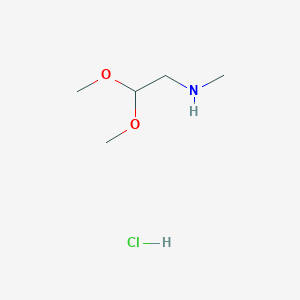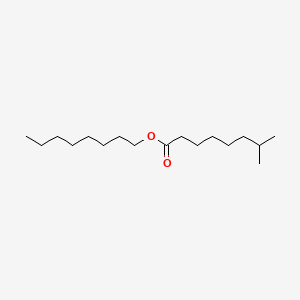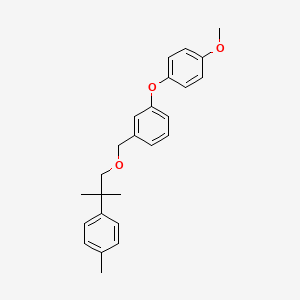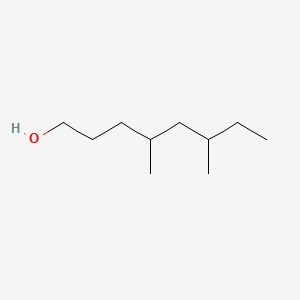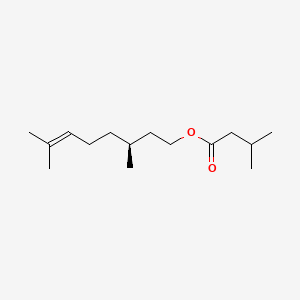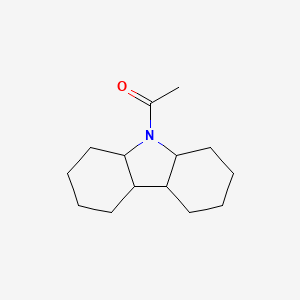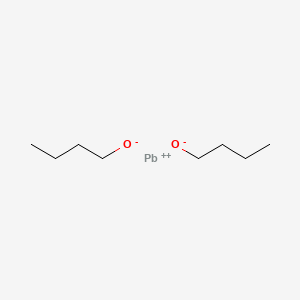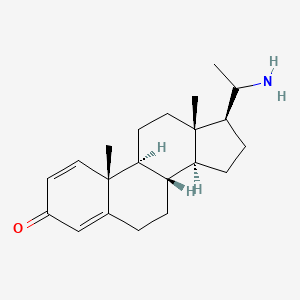
calcium;magnesium;silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium magnesium silicate is a compound that combines calcium, magnesium, and silicon. It is commonly found in various minerals such as diopside, akermanite, and merwinite. This compound is known for its high durability, compressive strength, and bioactivity, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through several methods, including the sol-gel route, solid-state reaction, co-precipitation approach, and spray pyrolysis technique . The sol-gel method involves the transition from a sol to a gel, followed by thermal treatment. Tetraethyl orthosilicate and calcium/magnesium nitrates are commonly used as sources of cations .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced by treating calcium oxide and silica in various ratios. The formation of this compound is relevant to the production of Portland cement and the Pidgeon process for magnesium metal production .
Chemical Reactions Analysis
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including hydration, carbonation, and decalcification. These reactions are influenced by the presence of magnesium and calcium ions, which affect the formation of calcium silicate hydrates (C-S-H) and magnesium silicate hydrates (M-S-H) .
Common Reagents and Conditions: Common reagents used in these reactions include calcium hydroxide, magnesium-rich minerals, and activated silica. The conditions for these reactions typically involve changes in pH, temperature, and the presence of water .
Major Products: The major products formed from these reactions include calcium silicate hydrates and magnesium silicate hydrates, which are essential components in the setting and hardening of concrete .
Scientific Research Applications
Calcium magnesium silicate has a wide range of scientific research applications. In chemistry, it is used as a component in the production of Portland cement and other construction materials. In biology and medicine, it is studied for its biocompatibility and bioactivity, making it suitable for tissue engineering and bone regeneration . In industry, it is used in the production of refractory materials, ceramics, and as a filler in various products .
Mechanism of Action
The mechanism of action of calcium magnesium silicate involves its interaction with water and other chemical species. In the case of antacids, magnesium silicate acts as a neutralizing and astringent agent by absorbing hydrochloric acid . In construction materials, the hydration of calcium and magnesium silicates leads to the formation of C-S-H and M-S-H, which contribute to the strength and durability of concrete .
Comparison with Similar Compounds
Calcium magnesium silicate can be compared with other similar compounds such as diopside, monticellite, åkermanite, and bredigite . These compounds share similar structural features and chemical properties but differ in their specific applications and formation conditions. For example, diopside and åkermanite are commonly used in ceramics and refractory materials, while monticellite is found in metamorphosed siliceous dolomites .
Conclusion
Calcium magnesium silicate is a versatile compound with significant applications in various fields. Its unique properties, such as high durability, compressive strength, and bioactivity, make it a valuable material for scientific research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Properties
CAS No. |
13813-64-4 |
|---|---|
Molecular Formula |
CaMgO4Si |
Molecular Weight |
156.47 g/mol |
IUPAC Name |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChI Key |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
